molecular formula C16H19N3O B2679173 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole CAS No. 1820572-39-1

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole

Cat. No.: B2679173
CAS No.: 1820572-39-1
M. Wt: 269.348
InChI Key: KJOASHGQLQCNGS-CZUORRHYSA-N
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Description

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole (CAS 1820572-39-1) is a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo-based compound of significant interest in medicinal chemistry and pharmaceutical research. This high-purity small molecule (Molecular Formula: C16H19N3O, Molecular Weight: 269.34) features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its remarkable stability and versatile biological activities, making it an attractive building block for drug discovery . The compound's core structure is of particular value for researchers developing antagonists of retinol-binding protein 4 (RBP4) . Non-retinoid RBP4 antagonists represent a promising therapeutic approach for treating degenerative ocular conditions such as dry age-related macular degeneration (AMD) and Stargardt disease by impeding ocular uptake of serum all-trans retinol and reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . Compounds within this structural class have demonstrated exquisite RBP4 binding affinity, favorable drug-like characteristics, and robust pharmacodynamic effects in preclinical models, including significant reduction of circulating plasma RBP4 levels . The 1,2,4-oxadiazole ring system serves as a valuable bioisostere for esters and amides, offering enhanced metabolic stability and tunable physicochemical properties for optimizing drug candidate profiles . This reagent provides researchers with a sophisticated chemical tool for exploring novel therapeutic pathways, structure-activity relationships, and lead optimization campaigns in multiple disease areas. It is supplied with detailed analytical characterization for verification and is intended for research applications only.

Properties

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-5-12(6-3-1)9-14-18-15(20-19-14)16-8-4-7-13(16)10-17-11-16/h1-3,5-6,13,17H,4,7-11H2/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOASHGQLQCNGS-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole typically involves several steps. Starting with the formation of the oxadiazole ring, which is achieved through cyclization reactions of hydrazides with suitable carboxylic acids or their derivatives. Following this, the cyclopentane ring is introduced via hydrogenation under pressure in the presence of a catalyst such as palladium on carbon. Detailed reaction conditions include temperatures around 50-100°C and pressures up to 5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow chemistry for continuous synthesis, improving yield and efficiency. The starting materials would be introduced into the reactor in a controlled manner, with automated systems maintaining optimal reaction conditions. Purification would be achieved using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.

  • Substitution: : Engages in nucleophilic substitution reactions, particularly at the oxadiazole ring, with reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium methoxide in methanol.

Major Products Formed

The major products depend on the type of reaction but can include carboxylic acids, alcohols, and substituted oxadiazole compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions using hydrazides and suitable carboxylic acids or their derivatives.
  • Introduction of the Cyclopentane Ring : This step often involves hydrogenation under controlled conditions using catalysts like palladium on carbon.

The compound's molecular formula is C16H19N3OC_{16}H_{19}N_{3}O with a molecular weight of 269.34 g/mol. Its unique structure combines a cyclopentane ring with an oxadiazole moiety, contributing to its distinct physicochemical properties and biological activities .

The oxadiazole ring is known for its diverse biological activities. Research indicates that derivatives of oxadiazoles exhibit a range of pharmacological effects including:

  • Anticancer Activity : The 1,3,4-oxadiazole derivatives have shown potential as anticancer agents by interacting with specific molecular targets involved in tumor growth and proliferation .
  • Antimicrobial Properties : Studies have demonstrated that these compounds possess antibacterial and antifungal activities against various pathogens .
  • Neurological Effects : The compound may interact with GABA receptors, suggesting potential applications in treating conditions such as anxiety and epilepsy .

Anticancer Applications

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Applications

The antimicrobial efficacy of oxadiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate significant zones of inhibition compared to standard antibiotics, suggesting these compounds could serve as effective alternatives in treating bacterial infections .

Neurological Applications

Given their interaction with GABA receptors, compounds like this compound are being explored for their anxiolytic and anticonvulsant properties. Preclinical studies suggest that these compounds may provide therapeutic benefits with reduced side effects compared to traditional benzodiazepines .

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole involves interaction with specific molecular targets such as enzymes and receptors in biological systems. This interaction can alter cellular pathways, leading to various pharmacological effects. Studies suggest it may influence neurotransmitter release and uptake, making it relevant in neurological research.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects :

  • Benzyl vs. Phenyl/Propan-2-yl : The benzyl group in the target compound provides greater lipophilicity compared to the phenyl (directly attached) and propan-2-yl (aliphatic) analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrochloride Salts : The propan-2-yl and phenyl analogs exist as hydrochloride salts, improving solubility and bioavailability compared to the free base form of the benzyl derivative .

Stereochemistry :

  • The (3aS,6aS) configuration in the cyclopenta[c]pyrrol group is conserved across analogs, suggesting its importance for maintaining structural integrity. Racemic mixtures (e.g., pyridine analog in ) lack stereochemical specificity, which could diminish target affinity .

Biological Activity

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The oxadiazole ring structure is known for its pharmacological significance, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of 233.31 g/mol. Its unique structure features an oxadiazole ring fused with an octahydrocyclopenta[c]pyrrole moiety and a benzyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O
Molecular Weight233.31 g/mol
CAS Number1820569-53-6

The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors. The oxadiazole moiety enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological effects.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that oxadiazole-based compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and survival.

Antimicrobial Activity

The compound has shown promising activity against various microbial strains. In vitro studies have reported its effectiveness against both gram-positive and gram-negative bacteria. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-Tubercular Activity

Oxadiazole derivatives have been explored for their potential as anti-tubercular agents. Research has indicated that certain compounds within this class can inhibit the growth of Mycobacterium tuberculosis. For example, compounds with structural similarities to this compound have shown MIC values in the low microgram range against resistant strains of Mtb.

Case Studies

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various oxadiazole derivatives and their evaluation against cancer cell lines. Results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 5 µM) .
  • Anti-Tubercular Activity Assessment : Research conducted by Parikh et al. (2020) evaluated substituted 1,2,4-oxadiazoles for anti-tuberculosis activity. Compounds similar to this compound demonstrated potent activity against Mtb with MIC values as low as 0.25 µg/mL .

Q & A

How can the synthesis of this compound be optimized to improve yield and stereochemical purity?

Basic Research Focus
Synthesis optimization requires careful selection of coupling reagents and protecting groups. For example, benzyl-protected intermediates (e.g., benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate) can be synthesized via condensation reactions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency . Post-synthetic hydrogenation (e.g., 10% Pd/C) improves purity by removing benzyl groups and reducing stereochemical impurities .

Advanced Consideration
For chiral purity, asymmetric catalysis or enzymatic resolution may be employed. Evidence from Ramipril synthesis highlights the importance of stereospecific intermediates, where (2S,3aS,6aS)-configured precursors are critical for retaining activity .

What analytical methods are most reliable for confirming the stereochemistry of the octahydrocyclopenta[c]pyrrol-3a-yl moiety?

Basic Research Focus
X-ray crystallography is the gold standard for absolute stereochemical confirmation. For example, bicyclic pyrrolidine derivatives with similar fused-ring systems have been structurally validated using single-crystal X-ray diffraction .

Advanced Consideration
Complementary techniques like NOESY NMR can resolve spatial relationships between protons in the bicyclic system. For instance, coupling constants (e.g., J values) in 1H^1H-NMR spectra help infer ring puckering and substituent orientation in octahydrocyclopenta[c]pyrrole derivatives .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Basic Research Focus
Contradictions often arise from assay conditions (e.g., pH, solvent). Normalize data using internal controls like Ramipril-related compounds, where purity (>99%) is validated via HPLC and LC-MS .

Advanced Consideration
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results. For example, Retinol Binding Protein 4 (RBP4) antagonists with similar bicyclic structures show assay-dependent variability due to protein-ligand kinetics .

What computational strategies are effective for predicting the compound’s binding modes to target proteins?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with proteins like RBP4. Substituent effects (e.g., trifluoromethyl groups in analogues) improve hydrophobic interactions in silico . ADME predictions using SwissADME or pkCSM can prioritize derivatives with favorable pharmacokinetic profiles .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Focus
Conduct accelerated stability studies using HPLC to monitor degradation products. For example, Ramipril derivatives degrade via hydrolysis of ester groups under acidic conditions, requiring pH-controlled storage .

Advanced Consideration
Isolate degradation products via preparative TLC or column chromatography and characterize them via 1H^1H-NMR and HRMS to identify instability hotspots (e.g., oxadiazole ring cleavage) .

What synthetic routes are available for introducing bioisosteric replacements to the benzyl-oxadiazole group?

Advanced Research Focus
Replace the benzyl group with heteroaromatic rings (e.g., pyridyl or triazolyl) via Suzuki-Miyaura coupling. Evidence from triazole-thiol derivatives suggests improved solubility and target engagement . Alternatively, cyclopropane-fused analogues (e.g., cyclopenta[c]pyrrole systems) enhance metabolic stability .

How can researchers address low aqueous solubility during in vitro testing?

Basic Research Focus
Use co-solvents (e.g., DMSO-water mixtures ≤1% v/v) or solubilizing agents like cyclodextrins. For example, Ramipril-related compounds require sonication and warming for dissolution in cell culture media .

Advanced Consideration
Design prodrugs (e.g., ester or carbamate derivatives) to improve solubility. Hydrolysis under physiological conditions regenerates the active compound .

What structural features correlate with off-target activity in related bicyclic compounds?

Advanced Research Focus
The octahydrocyclopenta[c]pyrrole scaffold shows promiscuity toward aminopeptidase and protease targets. Trifluoromethyl or pyrimidine substituents (e.g., in RBP4 antagonists) reduce off-target effects by increasing steric hindrance .

How can enantiomeric impurities be quantified during scale-up synthesis?

Basic Research Focus
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. For example, Ramipril synthesis requires <0.1% enantiomeric excess (ee) to meet pharmacopeial standards .

What in vivo models are suitable for evaluating the compound’s pharmacokinetics?

Advanced Research Focus
Use transgenic rodent models expressing human RBP4 or other relevant targets. Microsampling LC-MS/MS enables low-volume blood collection for PK parameter calculation (e.g., AUC, t1/2t_{1/2}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.